![molecular formula C20H17N5O B3730379 2-(phenethylamino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730379.png)
2-(phenethylamino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-(phenethylamino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds is known for its broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic properties . The unique structure of pyrido[2,3-d]pyrimidines makes them valuable in medicinal chemistry, particularly in the development of anticancer agents .
Preparation Methods
The synthesis of 2-(phenethylamino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the reaction of 3-aminopyridine-4-carboxylic acids with various amines . The process may include steps such as hydrazinolysis and methylation to achieve the desired product . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
2-(phenethylamino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrazine, methyl iodide, and palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is explored for its potential as an anticancer agent due to its ability to inhibit various cancer targets such as tyrosine kinase, extracellular regulated protein kinases, and phosphatidylinositol-3 kinase . Additionally, it has shown promise in antibacterial and CNS depressive activities .
Mechanism of Action
The mechanism of action of 2-(phenethylamino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves the inhibition of specific molecular targets and pathways. These include tyrosine kinase, extracellular regulated protein kinases, and phosphatidylinositol-3 kinase . By targeting these pathways, the compound can exert its anticancer effects, leading to the inhibition of cancer cell proliferation and survival .
Comparison with Similar Compounds
2-(phenethylamino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine . While both compounds exhibit anticancer properties, the unique structure of this compound provides distinct advantages in terms of selectivity and potency .
Properties
IUPAC Name |
2-(2-phenylethylamino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-19-17-16(15-7-4-10-21-13-15)9-12-22-18(17)24-20(25-19)23-11-8-14-5-2-1-3-6-14/h1-7,9-10,12-13H,8,11H2,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIGCKIMBJOFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=NC=CC(=C3C(=O)N2)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B3730300.png)
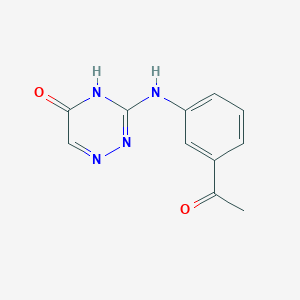
![8-methyl-2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one](/img/structure/B3730311.png)
![N-(4-bromophenyl)-3-[(3-fluorophenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B3730312.png)
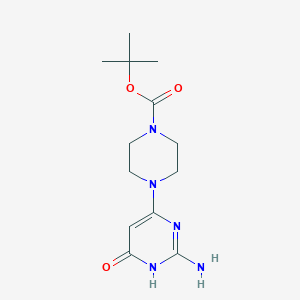
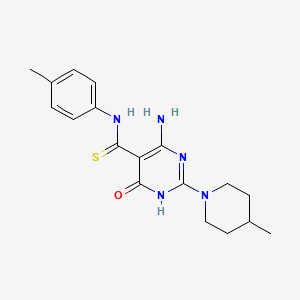
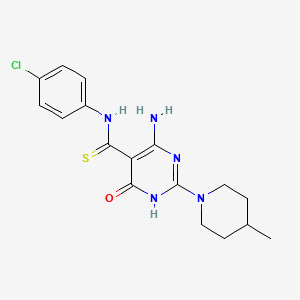
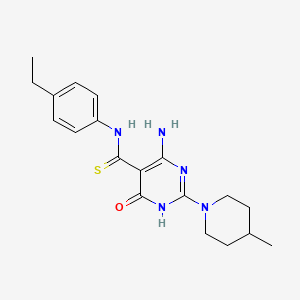
![N-(4-ethylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B3730350.png)
![3-(4-chlorophenyl)-5-hydroxy-2-methyl-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B3730359.png)
![2-(cyclopentylamino)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730369.png)
![5-(4-METHYLPHENYL)-2-(PIPERIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B3730371.png)
![2-[(3-METHYLPHENYL)AMINO]-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B3730377.png)
![1-[4-OXO-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B3730382.png)
